molecular formula C48H38Si2 B11949366 3,3'-Bis(triphenylsilyl)biphenyl CAS No. 18826-15-8

3,3'-Bis(triphenylsilyl)biphenyl

Cat. No.: B11949366
CAS No.: 18826-15-8
M. Wt: 671.0 g/mol
InChI Key: GYIIZSZMHKCZNZ-UHFFFAOYSA-N
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Description

Silylated biaryls are a class of molecules that incorporate one or more silyl (B83357) groups onto a biphenyl (B1667301) backbone. The introduction of silicon-containing moieties can significantly alter the electronic properties, solubility, and thermal stability of the parent biphenyl structure. The triphenylsilyl group, with its bulky and rigid nature, imparts significant steric hindrance, influencing the rotational dynamics around the biphenyl C-C single bond.

Organosilicon chemistry, a cornerstone of modern synthetic chemistry, explores the synthesis and application of compounds containing carbon-silicon bonds. These compounds have found widespread use as protecting groups, synthetic intermediates, and functional materials. Biaryl compounds, characterized by two directly connected aryl rings, are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, including liquid crystals and organic light-emitting diodes (OLEDs). nih.gov

The amalgamation of these two fields in the form of silylated biaryls like 3,3'-bis(triphenylsilyl)biphenyl offers a unique synergy. The silicon atoms can be functionalized, and their presence influences the reactivity and conformation of the biphenyl system.

The substitution pattern in biphenyls dictates their three-dimensional structure and, consequently, their physical and chemical properties. Substitution at the ortho (2,2',6,6') positions is well-known to create significant steric hindrance, leading to restricted rotation around the central C-C bond and resulting in atropisomerism (axially chiral molecules). While less sterically demanding than ortho-substitution, placing bulky groups at the meta (3,3') positions, as in this compound, also introduces considerable steric strain that influences the molecule's preferred conformation and rotational energy barrier.

The study of such sterically hindered systems is driven by several factors:

Understanding Fundamental Stereochemical Principles: Investigating the impact of bulky substituents on rotational barriers provides valuable data for computational models and a deeper understanding of non-covalent interactions.

Design of Novel Chiral Ligands: Atropisomeric biaryls are crucial as chiral ligands in asymmetric catalysis. While 3,3'-substitution does not typically lead to room-temperature stable atropisomers, the conformational bias can be exploited in catalyst design.

Development of Advanced Materials: The fixed dihedral angle and rigid structure of sterically hindered biphenyls can be advantageous in the creation of materials with specific optical or electronic properties.

A plausible synthetic route to this compound could involve a copper-catalyzed Ullmann coupling of a suitable precursor, such as 3-bromophenyltriphenylsilane. nsf.govorganic-chemistry.orgwikipedia.org Alternatively, a reaction between 3,3'-dibromo-1,1'-biphenyl and a triphenylsilyl lithium reagent could also be envisioned. nih.gov The starting material, 3,3'-dibromo-1,1'-biphenyl, is a known compound used in organic synthesis and materials science. chemimpex.com

Table 1: Potential Synthetic Routes to this compound

Precursor 1Precursor 2Coupling MethodKey Features
3-Bromophenyltriphenylsilane-Ullmann CouplingHomocoupling reaction catalyzed by copper.
3,3'-Dibromo-1,1'-biphenylTriphenylsilyl lithiumNucleophilic SubstitutionFormation of a C-Si bond via displacement of bromide.

This table presents hypothetical synthetic strategies based on established chemical reactions.

While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research directions. The bulky triphenylsilyl groups are expected to enforce a significantly twisted conformation, which could be exploited in the design of novel materials.

Prospective Research Areas:

Host Materials for Phosphorescent OLEDs (PhOLEDs): The rigid and twisted structure could provide a high triplet energy, a desirable characteristic for host materials in PhOLEDs, by preventing intermolecular aggregation and quenching of the phosphorescent guest molecules.

High-Performance Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, high glass transition temperatures, and good solubility in organic solvents.

Molecular Recognition and Supramolecular Chemistry: The defined three-dimensional shape and the potential for functionalization of the phenyl rings on the silicon atoms could make this scaffold a building block for complex host-guest systems.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC48H38Si2Based on chemical structure.
Molecular Weight687.08 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white crystalline solidTypical for aromatic organosilicon compounds.
SolubilityGood solubility in common organic solventsDue to the presence of phenyl groups.
Rotational BarrierModerately highDue to steric hindrance from the triphenylsilyl groups.

This table contains predicted data based on the properties of analogous compounds.

Properties

CAS No.

18826-15-8

Molecular Formula

C48H38Si2

Molecular Weight

671.0 g/mol

IUPAC Name

triphenyl-[3-(3-triphenylsilylphenyl)phenyl]silane

InChI

InChI=1S/C48H38Si2/c1-7-23-41(24-8-1)49(42-25-9-2-10-26-42,43-27-11-3-12-28-43)47-35-19-21-39(37-47)40-22-20-36-48(38-40)50(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-38H

InChI Key

GYIIZSZMHKCZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Synthetic Methodologies for 3,3 Bis Triphenylsilyl Biphenyl and Analogous Scaffolds

Direct Synthesis Strategies for 3,3'-Bis(triphenylsilyl)biphenyl

Direct C-H bond functionalization represents a powerful and atom-economical approach to constructing silylated biphenyls. These methods often rely on the use of directing groups or specialized catalysts to achieve the desired regioselectivity.

Ortho-Metalation and Subsequent Silylation Sequences

A prominent method for the synthesis of related silylated biphenols involves a directed ortho-metalation strategy. acs.orgbaranlab.orgharvard.eduyoutube.com This approach utilizes a directing group on the biphenyl (B1667301) core to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.orgharvard.eduyoutube.com The resulting aryllithium species is then quenched with an electrophilic silicon source, such as triphenylsilyl chloride, to install the silyl (B83357) group.

For instance, the synthesis of the diol ligand 3,3'-bis(triphenylsilyl)-1,1'-bi-2-phenoxide begins with 2,2'-dimethoxybiphenyl. acs.org The methoxy (B1213986) groups serve as effective directing groups for ortho-lithiation. The subsequent reaction with triphenylsilyl chloride introduces the triphenylsilyl groups at the 3 and 3' positions. A final deprotection step, removing the methyl groups from the methoxy moieties, yields the target biphenol. acs.org This two-step sequence of ortho-metalation/silylation followed by deprotection is a convenient route for producing these sterically demanding ligands on a multigram scale. acs.org

The general principle of directed ortho-metalation was independently discovered by Henry Gilman and Georg Wittig. baranlab.orgharvard.edu It relies on the Lewis basic character of a directing metalation group (DMG) to coordinate with the organolithium reagent, thereby facilitating deprotonation at the proximate ortho-position. baranlab.org A wide variety of functional groups can act as DMGs, with varying degrees of directing ability. harvard.edu

Catalytic Carbon-Hydrogen (C-H) Silylation Approaches for Biphenyls

Catalytic C-H silylation has emerged as a more efficient and sustainable alternative to stoichiometric methods. These reactions utilize transition metal catalysts to facilitate the direct coupling of a C-H bond with a silane (B1218182) reagent.

This method involves an initial iridium-catalyzed hydrosilylation of a phenyl acetate (B1210297) with a disubstituted silyl synthon to form a silyl acetal (B89532). This is followed by a rhodium-catalyzed ortho-C-H silylation to produce a dioxasiline. nih.govresearchgate.net A subsequent nucleophilic attack on the silicon atom not only removes the acetal directing group to reveal the phenol (B47542) but also allows for the introduction of other functional groups. nih.govresearchgate.net This strategy has been successfully applied to the preparation of multisubstituted arenes and can be adapted for sterically hindered phenols. nih.govresearchgate.net The resulting dioxasilines can act as stable equivalents to halosilanes, enabling further transformations. nih.govresearchgate.net

The steric and electronic properties of the silane reagent play a crucial role in the outcome of C-H silylation reactions. Research has explored the use of various hydrosiloxysilanes with different steric bulk. nih.govrsc.org A well-defined rhodium complex has been shown to effectively catalyze the C-H silylation of arenes and heteroarenes with these varied silanes. nih.govrsc.org

This catalytic system can suppress side reactions like silane redistribution and achieve high yields of the desired silylated products. nih.govrsc.org The steric bulk of both the arene substituent and the silane is a primary factor in determining the regioselectivity of the reaction. nih.govrsc.org For instance, with increasingly bulky silanes, the reaction conditions may need to be adjusted, such as requiring a higher catalyst loading and elevated temperatures. nih.gov The interplay between the steric hindrance of the silane and the substrate dictates the position of silylation. nih.govresearchgate.net

Stoichiometric Silylation Methods Derived from Historical Precedents

Historically, the synthesis of silylated aromatics often relied on stoichiometric reactions. While less atom-economical than catalytic methods, these approaches are still relevant. One of the foundational methods for introducing substituents onto an aromatic ring is through the diazotization of an amino group, followed by a substitution reaction. For example, the deamination of aromatic amines using hypophosphorous acid is a well-established method. orgsyn.org While not a direct silylation, this type of transformation is a precursor to many functionalization strategies.

Precursor Synthesis and Functional Group Interconversion Strategies

An alternative to the direct silylation of a biphenyl is the synthesis of silylated precursors which are then coupled to form the biphenyl scaffold. Functional group interconversion (FGI) is a key concept in this approach, allowing for the transformation of one functional group into another to facilitate the desired bond formations. fiveable.mesolubilityofthings.comorganic-chemistry.org

For example, a silylated aryl halide could be synthesized and then subjected to a coupling reaction, such as a Wurtz-type reaction, to form the biphenyl C-C bond. fiveable.me The synthesis of 3,3'-dimethylbiphenyl, for instance, has been achieved through the coupling of m-bromotoluene or m-iodotoluene with sodium. orgsyn.org A similar strategy could be envisioned where a silylated aryl halide is used as the starting material.

Furthermore, the synthesis of 3,3'-bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) highlights the use of functional group interconversion. chemimpex.com In this molecule, the trifluoromethanesulfonate (B1224126) groups are excellent leaving groups, making the compound a versatile reagent for further synthetic transformations, such as cross-coupling reactions to build more complex structures. chemimpex.com

Preparation of 3,3'-Bis-silyl Biphenols and Related Binaphthol Derivatives

A convenient and scalable synthesis for 3,3'-bis(triphenylsilyl)-1,1'-bi-2-phenoxide, a sterically demanding ligand, has been developed. The key precursor, the diol 3,3'-bis(triphenylsilyl)biphenol, can be prepared in multigram quantities from 2,2'-dimethoxybiphenyl. orgsyn.org The synthetic sequence involves a two-step ortho-metalation/silylation followed by a deprotection step. orgsyn.org

The initial step involves the ortho-metalation of 2,2'-dimethoxybiphenyl, a readily available starting material. This is followed by quenching with a triphenylsilyl electrophile, such as triphenylsilyl chloride, to introduce the bulky silyl groups at the 3 and 3' positions. The final step is the deprotection of the methoxy groups to yield the desired 3,3'-bis(triphenylsilyl)biphenol. This method provides an efficient pathway to the core silylated biphenol structure.

Starting MaterialReagentsKey TransformationProductReference
2,2'-Dimethoxybiphenyl1. ortho-metalating agent 2. Triphenylsilyl chloride 3. Demethylating agentortho-metalation/silylation, deprotection3,3'-Bis(triphenylsilyl)biphenol orgsyn.org

Derivatization Strategies for Functionalized Silane-Substituted Biaryls

The functionalization of silane-substituted biaryls, such as the biphenols described above, is crucial for tuning their properties and expanding their applications. Various derivatization strategies have been employed to introduce additional functional groups onto the biphenyl scaffold.

One common approach is the conversion of the phenolic hydroxyl groups into other functionalities. For instance, the sodium salt of 3,3'-bis(triphenylsilyl)biphenol can be readily prepared by deprotonation with sodium hydride. orgsyn.org This dianionic species serves as a versatile nucleophile for further reactions, such as the synthesis of metal complexes. It has been shown to react with various metal precursors, including those of iron(II), iron(III), and chromium(II), to form a range of coordination complexes. orgsyn.org

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of silylated biaryls. For example, methods for the synthesis of unsymmetrical ortho-biphenols and binaphthols have been developed using a silicon-tethered strategy. researchgate.net This involves the intramolecular Pd-catalyzed C-H arylation of unsymmetrical bis-aryloxy silanes, followed by desilylation to yield the functionalized biaryl. researchgate.net This approach demonstrates excellent functional group tolerance, allowing for the synthesis of a wide variety of substituted biaryls.

Phosphoramidation of Silylated Biphenols and Binaphthols

The conversion of silylated biphenols and binaphthols into phosphoramidite (B1245037) ligands is a significant derivatization route, as these ligands are highly valuable in asymmetric catalysis. The general synthesis of phosphoramidites from diols typically involves two main procedures utilizing phosphorus(III) chlorides. orgsyn.org

The first method involves the reaction of the diol, in this case, a silylated biphenol or binaphthol, with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base. This forms a phosphoryl chloride intermediate, which then undergoes nucleophilic substitution with a secondary amine to yield the desired phosphoramidite. orgsyn.org

Alternatively, a more direct approach involves the reaction of the diol with a dialkylaminophosphorodichloridite (R₂NPCl₂) in the presence of a tertiary amine. nih.gov This one-step method is often preferred for the synthesis of biphenol-based phosphoramidites. While specific examples detailing the phosphoramidation of this compound are not extensively documented with precise conditions and yields, these established methods for analogous non-silylated diols provide a clear blueprint for this transformation. The reaction of a silylated biphenol with phosphorus trichloride or a dialkylaminophosphorodichloridite would be expected to proceed in a similar fashion, yielding the corresponding silylated phosphoramidite ligand.

DiolReagent 1Reagent 2Product TypeReference
Biphenol/BinaphtholPCl₃Secondary AminePhosphoramidite orgsyn.org
Biphenol/BinaphtholR₂NPCl₂Tertiary AminePhosphoramidite nih.gov

Advanced Catalytic Applications of 3,3 Bis Triphenylsilyl Biphenyl Derivatives

Chiral Phosphoric Acid Catalysis with 3,3'-Bis(triphenylsilyl)-BINOL-based Ligands (TiPSY)

Chiral phosphoric acids (CPAs) derived from BINOL with bulky 3,3'-substituents have emerged as powerful Brønsted acid organocatalysts. researchgate.net The introduction of triphenylsilyl groups at these positions leads to the formation of 3,3'-Bis(triphenylsilyl)-BINOL, commonly referred to as TiPSY. The corresponding chiral phosphoric acid, (-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, is a highly effective organocatalyst. scientificlabs.ie These catalysts create a well-defined and sterically hindered chiral environment, crucial for achieving high levels of stereocontrol in a variety of chemical transformations. researchgate.net The strategic placement of the bulky triphenylsilyl groups plays a significant role in dictating the selectivity and reactivity of the catalyzed reactions. researchgate.netbath.ac.uk

Enantioselective Transformations Mediated by TiPSY Analogues

The unique architecture of TiPSY-based chiral phosphoric acids has enabled their successful application in a range of enantioselective reactions. The bulky silyl (B83357) groups create a confined chiral pocket that effectively shields one face of the bound substrate, directing the approach of the nucleophile and leading to high enantioselectivities.

Asymmetric Cyclization Reactions (e.g., 1,3-Dioxolochroman Frameworks, Mupirocin Methyl Ester)

While specific examples detailing the use of TiPSY in the synthesis of 1,3-dioxolochroman frameworks and Mupirocin methyl ester are not prevalent in the provided search results, the broader success of hindered BINOL-derived phosphoric acids in complex cyclizations suggests their potential. For instance, related chiral phosphoric acids have been used in the enantioselective synthesis of various heterocyclic structures. The ability of these catalysts to control the stereochemical outcome of intramolecular reactions makes them ideal candidates for constructing complex polycyclic systems.

Kinetic Resolution of Chiral Aliphatic Diols

The kinetic resolution of racemic alcohols, including diols, is a powerful strategy for accessing enantiomerically pure compounds. mdpi.comnih.gov This process often involves the use of lipases in combination with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, a process known as dynamic kinetic resolution (DKR). mdpi.com While the direct application of TiPSY in the kinetic resolution of chiral aliphatic diols is not explicitly detailed, the principles of chiral recognition and differential reaction rates are central to its function as a chiral catalyst. Chiral diols themselves are valuable building blocks and have been employed as organocatalysts in their own right for various enantioselective reactions. nih.gov The successful resolution of 1,2-diols containing a chiral quaternary center has been achieved using lipase-catalyzed acylation, demonstrating the feasibility of resolving sterically hindered diol substrates. nih.gov

Enantioselective Transfer Hydrogenations and Reductive Aminations

Enantioselective transfer hydrogenation is a key method for the synthesis of chiral alcohols from prochiral ketones. nih.govnih.govthieme-connect.deresearchgate.netrsc.org Chiral phosphoric acids, including TiPSY derivatives, have proven to be effective catalysts for this transformation, often in conjunction with a hydrogen source like Hantzsch ester. nih.govacs.org The catalyst activates the ketone, and the chiral environment dictates the facial selectivity of hydride transfer.

Reductive amination is a versatile method for synthesizing chiral amines from ketones or aldehydes. dicp.ac.cnorganic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com TiPSY-based catalysts have been specifically utilized as organocatalysts for the first enantioselective organocatalytic reductive amination reactions. scientificlabs.ie The process involves the in-situ formation of an imine from a carbonyl compound and an amine, which is then asymmetrically reduced. The TiPSY catalyst protonates and activates the imine, and its chiral pocket directs the approach of the reducing agent, leading to the formation of one enantiomer of the amine in excess. High enantioselectivities (up to 96% ee) have been achieved in the asymmetric reductive amination of aryl ketones using iridium complexes with chiral ligands, showcasing the potential of catalytic systems in this area. dicp.ac.cn

Reaction TypeSubstrateCatalyst SystemKey Features
Enantioselective Transfer Hydrogenation α,β-Unsaturated KetonesTRIP (a powerful chiral phosphoric acid) with tert-butyl valinateConjugate transfer hydrogenation with high enantioselectivity. nih.gov
Enantioselective Transfer Hydrogenation Fluoroalkyl Ketones[Ru(eta6-arene)((S,S)-R2NSO2DPEN)] with HCO2H-Et3NHigh enantiomeric excesses and excellent yields. nih.gov
Asymmetric Reductive Amination Aryl KetonesIr-f-Binaphane with Ti(OiPr)4 and I2High activities and enantioselectivities (up to 96% ee). dicp.ac.cn
Organocatalytic Reductive Amination General(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateFirst enantioselective organocatalytic reductive amination. scientificlabs.ie

Mechanistic Investigations of Chiral Phosphoric Acid/Imine Complexes

Understanding the interactions between the chiral phosphoric acid catalyst and the substrate is paramount for rational catalyst design and optimization. researchgate.net Mechanistic studies, often combining experimental techniques like NMR spectroscopy with theoretical calculations, provide valuable insights into the structure and dynamics of the catalyst-substrate complexes. researchgate.netacs.org

Analysis of the Structural Space of Catalyst-Substrate Interactions in Solution

In solution, catalyst-substrate complexes exist as a dynamic ensemble of conformers. researchgate.net The formation of hydrogen bonds between the phosphoric acid's proton and the imine's nitrogen is a key activating interaction. researchgate.netnih.gov The specific geometry of this interaction, influenced by the bulky 3,3'-substituents of the CPA, is crucial for stereocontrol. researchgate.netbath.ac.uk

Influence of 3,3'-Substituents on Imine Stabilization and E/Z Ratios

In the realm of Brønsted acid catalysis, particularly with systems analogous to 3,3'-disubstituted biphenyls like BINOL-derived chiral phosphoric acids (CPAs), the nature of the 3,3'-substituents has a profound impact on the stabilization of catalyst-substrate complexes and the geometric isomerism of coordinated species such as imines. nih.govnih.gov While the core structures of these binary complexes can show a surprising degree of invariance to changes in the 3,3'-substituents, the relative populations of the E and Z isomers of the bound imine can vary significantly. nih.govscispace.com

This variation in E/Z ratios is a direct consequence of the steric and electronic interactions between the imine and the bulky groups at the 3,3'-positions of the biphenyl (B1667301) or binaphthyl scaffold. nih.govresearchgate.net For instance, in studies involving BINOL-derived CPAs with bulky 2,4,6-triisopropylphenyl (TRIP) or tris(p-trifluoromethylphenyl)silyl (TiPSY) groups, a clear trend is observed where bulkier substituents favor the formation of the Z-imine complex. researchgate.net The steric hindrance provided by these substituents is crucial for achieving high stereoselectivity in reactions like transfer hydrogenations. beilstein-journals.org

The following table illustrates the effect of different 3,3'-substituents on the E/Z ratio of imine complexes with chiral phosphoric acids, providing insight into the stabilization effects that can be extrapolated to 3,3'-bis(triphenylsilyl)biphenyl systems.

Catalyst 3,3'-SubstituentImine SubstrateE/Z RatioReference
TRIPImine 168 : 32 researchgate.net
TiPSYImine 253 : 47 researchgate.net
TiPSYImine 351 : 49 researchgate.net

This table is illustrative and based on data from analogous BINOL-derived chiral phosphoric acid systems.

These findings underscore the principle that the triphenylsilyl groups in this compound derivatives would similarly exert significant steric control over the geometry of a coordinated imine, influencing the facial selectivity of subsequent transformations.

Characterization and Reactivity of Dimeric Catalyst-Substrate Complexes

Recent research into catalyst-substrate interactions has led to the experimental identification of dimeric catalyst-imine complexes in solution for the first time. nih.govnih.govscispace.com These dimeric species, where two catalyst-substrate units associate, are of significant interest as they may represent key intermediates or even the active catalytic species in certain reactions, such as transfer hydrogenations. nih.gov The formation of these dimers is notably dependent on the nature of the 3,3'-substituents on the catalyst backbone. nih.gov

NMR spectroscopic studies on BINOL-derived chiral phosphoric acid/imine complexes have provided detailed structural insights into both monomeric and dimeric forms. nih.govscispace.com It has been observed that catalysts with medium-sized rotational barriers at the 3,3'-substituents are more prone to forming these dimeric structures. nih.gov The imine within these dimeric complexes often adopts a position that is thought to be similar to its orientation in the transition state of the reaction. nih.govscispace.com

Metal-Coordination Chemistry and Homogeneous Catalysis

The 3,3'-bis(triphenylsilyl)biphenoxide scaffold serves as a robust platform for the design of ligands in homogeneous catalysis. Its steric bulk and well-defined geometry are instrumental in controlling the coordination environment of metal centers, thereby dictating the reactivity and selectivity of the resulting catalysts.

Ligand Design Principles Utilizing the 3,3'-Bis(triphenylsilyl)biphenoxide Scaffold

The design of ligands based on the 3,3'-bis(triphenylsilyl)biphenoxide scaffold is primarily driven by the desire to create a sterically demanding and conformationally well-defined coordination sphere around a metal ion. acs.orgnih.gov This bulky framework can enforce unusual coordination geometries and prevent catalyst deactivation pathways such as dimerization, which can be detrimental to catalytic activity. acs.org

The synthesis of the parent diol, 3,3'-bis(triphenylsilyl)-1,1'-bi-2,2'-diol, is achievable on a multi-gram scale, making it an accessible ligand precursor for a variety of metal complexes. nih.govumn.edu The biphenoxide can be coordinated to a range of metals, including first-row transition metals like iron and chromium, as well as rare earth metals. acs.orgacs.orgnih.gov The resulting complexes often exhibit unique structural features and reactivity profiles directly attributable to the steric encumbrance of the triphenylsilyl groups.

Steric Influence on Metal Coordination Polyhedra and Ligand Conformational Dynamics

The steric bulk of the 3,3'-bis(triphenylsilyl)biphenoxide ligand profoundly influences the coordination geometry of the metal center. acs.orgnih.gov In four-coordinate complexes, this can lead to significant distortions from ideal geometries, such as skew-distorted tetrahedral arrangements for Fe(II) or square planar geometries for Cr(II). acs.orgnih.gov This distortion is a direct result of the steric pressure exerted by the bulky triphenylsilyl groups, which can also induce conformational and deformational changes within the biphenoxide ligand itself to accommodate the metal ion. acs.orgnih.gov

The conformational dynamics of the biphenyl backbone and the pendant triphenylsilyl groups are also a key aspect of the ligand's function. rsc.orgnih.gov The rotation around the biphenyl C-C bond and the Si-C bonds allows the ligand to adapt to the electronic and steric requirements of the metal center and any co-ligands present. In some cases, the ligand can even engage in weak π-interactions between one of the phenyl groups of a triphenylsilyl substituent and the metal center, further stabilizing the complex. acs.orgnih.gov This conformational flexibility, coupled with the ligand's inherent steric hindrance, is a powerful tool for fine-tuning the catalytic properties of the resulting metal complexes. nih.govnih.gov

Asymmetric Hydroamination Catalysis with Rare Earth Metal Complexes Incorporating 3,3'-Bis(trisarylsilyl)binaphtholates

While the primary focus is on the biphenyl scaffold, the closely related 3,3'-bis(trisarylsilyl)binaphtholate ligands have demonstrated remarkable efficacy in asymmetric hydroamination reactions when complexed with rare earth metals such as Sc, Lu, Y, and La. acs.orgnih.gov These catalysts are highly active for the intramolecular hydroamination/cyclization of aminoalkenes, achieving high turnover frequencies and excellent enantioselectivities (up to 95% ee). acs.orgnih.gov

The sterically demanding trisarylsilyl groups at the 3,3'-positions are crucial for creating a monomeric catalyst structure and for effective asymmetric induction. acs.org Increasing the steric bulk of these substituents generally leads to higher enantioselectivities. acs.org The choice of both the rare earth metal and the specific silyl substituent allows for fine-tuning of the catalyst's activity and selectivity. For example, scandium complexes, due to the smaller ionic radius of Sc, can sometimes exhibit lower rates and selectivities due to steric overcrowding. acs.org

The kinetic data from these systems, which show a first-order rate dependence on catalyst concentration and a highly organized transition state, highlight the well-defined nature of the catalytic active site shaped by the bulky silylated binaphtholate ligand. nih.gov

CatalystSubstrateTOF (h⁻¹)ee (%)Reference
(R)-2-Y2,2-diphenyl-pent-4-enylamine840- nih.gov
(R)-2-Sc2,2-diphenyl-pent-4-enylamine-95 nih.gov

This table presents data for analogous 3,3'-bis(trisarylsilyl)binaphtholate rare earth metal catalysts.

Gold-Catalyzed Cycloadditions Employing Silylated Binaphthol Derivatives

Gold catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and the use of chiral ligands has enabled a wide range of asymmetric transformations. d-nb.infobeilstein-journals.org While direct examples of 3,3'-bis(triphenylsilyl)biphenoxide in gold-catalyzed cycloadditions are not prevalent, the principles of ligand design suggest that silylated binaphthol derivatives would be highly effective ligands in this context. rsc.orgnih.gov

The bulky silyl groups at the 3,3'-positions of a binaphthol scaffold would create a well-defined chiral pocket around the gold center. beilstein-journals.orgrsc.org This steric shielding can control the trajectory of incoming substrates, leading to high levels of stereoselectivity in cycloaddition reactions such as [4+2], [4+3], and [3+2] cycloadditions. d-nb.infobeilstein-journals.org The electronic properties of the silyl substituents can also modulate the Lewis acidity of the gold center, influencing its catalytic activity.

In related systems, bulky phosphine (B1218219) ligands on gold have been shown to control the regioselectivity of cycloadditions. beilstein-journals.org It is therefore reasonable to expect that chiral, silylated binaphthol-derived ligands would offer a powerful means of controlling both the regio- and stereoselectivity of gold-catalyzed cycloaddition reactions, opening up new avenues for the synthesis of complex chiral molecules. rsc.org

Theoretical and Computational Studies on 3,3 Bis Triphenylsilyl Biphenyl Systems

Electronic Structure Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses for Silylated Biaryls

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For silylated biaryls, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), are used to determine optimized molecular geometries, total energies, and the distribution of electron density. africaresearchconnects.comrsc.org These calculations can predict key structural parameters, such as the dihedral angle between the biphenyl (B1667301) rings, which is significantly influenced by the bulky triphenylsilyl substituents at the 3 and 3' positions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. researchgate.net For silylated biaryls, TD-DFT calculations are crucial for predicting electronic absorption and emission spectra. These calculations can provide insights into the nature of electronic transitions, such as whether they are localized on the biphenyl core or involve charge transfer characteristics. For instance, studies on other substituted biphenyls have successfully used TD-DFT to interpret their UV-visible absorption spectra and understand the influence of substituents on the electronic transitions. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity.

For 3,3'-Bis(triphenylsilyl)biphenyl, the spatial distribution of the HOMO and LUMO would likely be concentrated on the biphenyl core, which forms the π-conjugated system. The triphenylsilyl groups, being σ-bonded to the biphenyl, would have a more limited direct contribution to the frontier orbitals. However, their steric bulk would significantly influence the torsion angle between the phenyl rings, which in turn affects the extent of π-conjugation and thus the HOMO-LUMO gap. A larger torsion angle would lead to reduced conjugation and likely a larger HOMO-LUMO gap compared to a planar biphenyl system. The electronic properties of biphenyl oligomers have been shown to be dependent on the electronic states evolving from the benzene (B151609) molecular orbitals. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Spatial Distribution (Predicted)
LUMO+1-1.0Primarily on biphenyl core
LUMO -1.5 Primarily on biphenyl core
HOMO -6.0 Primarily on biphenyl core
HOMO-1-6.5Primarily on biphenyl core
HOMO-LUMO Gap 4.5

Note: These values are hypothetical and would need to be confirmed by specific DFT calculations on this compound.

Spin Density Distributions and Triplet State Energetics in Organic Emitters

The study of triplet states is particularly important for understanding the photophysics of organic molecules, especially those with potential applications as organic emitters in technologies like OLEDs. The spin density distribution in the triplet state reveals how the unpaired electron spin is distributed across the molecule.

In the case of this compound, upon excitation to the triplet state, the spin density would be expected to be delocalized over the biphenyl π-system. The triphenylsilyl groups would likely have minimal spin density. Computational studies on other organic molecules have shown that DFT can effectively model the spin density distribution in triplet states. core.ac.uk The energetics of the triplet state, including the energy of the lowest triplet state (T1), are crucial for determining the emission properties of a material. A high T1 energy is often desirable for blue-emitting materials. The steric hindrance from the triphenylsilyl groups could influence the geometry of the triplet state and, consequently, its energy.

Investigation of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. While this compound itself does not have strong built-in donor and acceptor groups, the concept of charge transfer can still be relevant, particularly when considering its interactions with other molecules or its behavior in different solvent environments.

Computational studies on donor-acceptor substituted biphenyls have shown that the degree of ICT is highly dependent on the substitution pattern and the dihedral angle between the rings. The triphenylsilyl groups in this compound are generally considered to be sterically bulky rather than strongly electron-donating or -withdrawing. Therefore, significant intrinsic ICT characteristics are not expected. However, computational analysis of the molecular electrostatic potential (MEP) could reveal regions of relative positive and negative charge, providing insights into its intermolecular interactions. sigmaaldrich.comsigmaaldrich.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Computational Assessment of Catalytic Pathways in Silylation and Asymmetric Reactions

While specific computational studies on the reaction mechanisms involving 3,3'-Bis(triphenylsilyl)bhenyl are not readily found, we can look at related computational studies of catalytic silylation reactions. For instance, palladium-catalyzed silylation reactions are a common method for introducing silyl (B83357) groups onto aromatic rings.

Computational studies of such reactions often use DFT to map out the potential energy surface of the catalytic cycle. This can involve steps such as oxidative addition, transmetalation, and reductive elimination. For the synthesis of this compound, a hypothetical computational study could investigate the mechanism of a palladium-catalyzed coupling reaction between a 3,3'-dihalobiphenyl and a triphenylsilylating agent. Such a study would elucidate the role of the catalyst, the ligands, and the reaction intermediates, providing valuable information for optimizing the synthetic procedure. While not directly involving the target molecule, studies on related compounds like (R)- and (S)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, which are used as catalysts in asymmetric reactions, highlight the importance of silyl groups in influencing catalytic activity and selectivity.

Application of Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) to Related Organosilicon Mechanisms

Molecular Electron Density Theory (MEDT) posits that the evolution of electron density, rather than molecular orbital interactions, is the primary driver of chemical reactivity. This theory has been successfully applied to rationalize the mechanisms of various organic reactions. rsc.org For organosilicon compounds, MEDT can offer insights into reactions involving the formation or cleavage of silicon-carbon bonds. The polarization of the Si-C bond, with silicon being more electropositive than carbon, influences the electron density distribution and, consequently, the molecule's susceptibility to nucleophilic or electrophilic attack. wikipedia.org

Bonding Evolution Theory (BET) provides a topological analysis of the changes in electron density along a reaction coordinate, allowing for a detailed description of bond formation and breaking processes. researchgate.net In the context of organosilicon chemistry, BET can be used to visualize and quantify the electronic rearrangements during reactions such as hydrosilylation, electrophilic substitution, or nucleophilic attack at the silicon center. wikipedia.org For a molecule like this compound, a BET analysis could, for instance, elucidate the intricate details of electronic changes during potential isomerization processes or reactions involving the silyl groups. The ability of silicon to participate in hypervalent interactions could also be rationalized through the lens of BET by analyzing the evolution of bonding patterns around the silicon atom. soci.org

The application of these theories to the specific case of this compound would require dedicated computational studies. Such investigations could shed light on the influence of the bulky triphenylsilyl groups on the electronic landscape of the biphenyl core and how this, in turn, dictates its reactivity in various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of biphenyl and its derivatives is a classic topic in stereochemistry, with the rotational barrier around the central C-C bond being a key determinant of their properties and applications. The introduction of substituents, particularly at the ortho positions, dramatically influences this rotational freedom.

The sheer size of the triphenylsilyl groups in this compound is expected to impose significant steric hindrance, leading to a highly twisted conformation and a substantial barrier to rotation around the biphenyl C-C bond. Computational studies on a variety of substituted biphenyls have consistently shown that bulky substituents increase the torsional barrier. nih.govlibretexts.orgnih.gov

For instance, studies on biphenyls with heavy heteroatom substituents at the ortho-positions, including silicon, have provided quantitative measures of their steric influence. rsc.org Density Functional Theory (DFT) calculations have proven to be a reliable tool for predicting these rotational barriers, with methods incorporating dispersion corrections (like B3LYP-D or B97-D) showing good agreement with experimental data. rsc.org The choice of a sufficiently large basis set is also crucial for obtaining accurate results. rsc.orgmdpi.com

The table below summarizes the calculated rotational barriers for a selection of substituted biphenyls, illustrating the impact of substituent size and position. While data for this compound is not explicitly listed, the trend observed for other bulky groups strongly suggests a high rotational barrier for this molecule.

SubstituentPositionCalculated Rotational Barrier (kcal/mol)Reference
H-1.9 comporgchem.com
2-Methylortho~5 nih.gov
2,2'-Dimethylortho, ortho'>20 nih.gov
2,2'-Di-tert-butylortho, ortho'~30 nih.gov
2-Chloroortho~7 rsc.org
2,2'-Dichloroortho, ortho'~15 rsc.org
2-SiMe3ortho~10 rsc.org

This table is illustrative and compiles data from various computational studies. The exact values can vary depending on the computational method and basis set used.

The conformation of biphenyls can also differ between the gas phase and the solid state. In the gas phase, biphenyl itself has a twist angle of about 44°, whereas in the solid state, it is planar due to crystal packing forces. utah.eduresearchgate.net For highly substituted biphenyls, the steric hindrance often forces a twisted conformation even in the solid state. nih.gov Crystal structure analysis of sterically hindered polychlorinated biphenyls, for example, revealed dihedral angles ranging from 69.7° to 81.0°. nih.gov It is highly probable that this compound would adopt a significantly twisted conformation in all phases.

The surrounding solvent environment can play a critical role in the conformational preferences and dynamics of flexible molecules. For substituted biphenyls, the polarity of the solvent can influence the rotational barrier and the equilibrium dihedral angle. mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for investigating these solvent effects. By explicitly modeling the solvent molecules, MD simulations can capture the specific and non-specific interactions between the solute and the solvent, providing a more realistic picture of the system's behavior in solution. rsc.org

For biphenyl derivatives with polar or charged substituents, solvent effects are particularly pronounced. mdpi.com For instance, polar solvents can stabilize transition states differently than ground states, thereby altering the rotational barrier. Hydrogen bonding between the solute and the solvent can also have a significant impact on the conformational equilibrium. mdpi.com

Computational studies on other flexible molecules have shown that the choice of solvent can significantly alter the conformational landscape. nih.gov For this compound, one could hypothesize that aromatic solvents might interact more favorably with the numerous phenyl rings, potentially influencing the torsional potential compared to non-aromatic, non-polar solvents. Polar solvents are expected to have a lesser effect due to the non-polar nature of the hydrocarbon backbone and the shielding of the silicon atoms by the phenyl groups.

Advanced Spectroscopic and Structural Characterization Methodologies for 3,3 Bis Triphenylsilyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 29Si, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,3'-bis(triphenylsilyl)biphenyl and its derivatives, providing detailed information about the molecular structure, conformation, and electronic environment of the nuclei.

Solution-State Conformation and Dynamic Processes

In solution, the conformation of this compound is influenced by the rotation around the biphenyl (B1667301) and silicon-phenyl bonds. Dynamic NMR (DNMR) studies can be employed to investigate these rotational barriers. nih.gov The steric bulk of the triphenylsilyl groups significantly impacts the rotational dynamics around the central biphenyl C-C bond.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The ¹H NMR spectrum typically shows complex multiplets in the aromatic region, corresponding to the protons of the biphenyl and triphenylsilyl groups. researchgate.net For instance, the aromatic protons often appear as multiplets in the range of δ 7.1-7.6 ppm. hmdb.cachemicalbook.com

Dynamic processes, such as restricted rotation, can lead to the observation of distinct rotamers at low temperatures. nih.gov Variable temperature NMR experiments are crucial for determining the energy barriers associated with these dynamic events. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Biphenyl and Related Structures

NucleusCompound TypeChemical Shift (δ, ppm)Reference
¹HBiphenyl7.1-7.5 (multiplet) hmdb.cachemicalbook.com
¹³CBiphenylAromatic carbons in the range of 114-140 ppm chemicalbook.comresearchgate.netspectrabase.com
¹HTriphenylsilyl group7.2-7.6 (multiplet) researchgate.netchemicalbook.com
¹³CTriphenylsilyl groupAromatic carbons in the range of 127-136 ppm rsc.orgchemicalbook.com

Note: Specific chemical shifts for this compound will depend on the solvent and experimental conditions.

²⁹Si NMR spectroscopy provides direct insight into the silicon environment. For triphenylsilyl groups, the ²⁹Si chemical shift is typically observed in a characteristic region, which can be influenced by the electronic effects of the biphenyl backbone. huji.ac.ilosti.gov The chemical shift for tetramethylsilane (B1202638) (TMS), a common standard, is 0.00 ppm. rsc.org

Elucidation of Catalyst-Substrate Complex Formation and Supramolecular Interactions

Derivatives of this compound, particularly those with coordinating functional groups, are utilized as ligands in catalysis. NMR spectroscopy is a powerful tool to study the formation of catalyst-substrate complexes. For example, changes in the chemical shifts of the ligand's protons or other nuclei upon coordination to a metal center can confirm complex formation and provide information about the binding mode. acs.org

Furthermore, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space supramolecular interactions, both within the molecule and between the molecule and other species in solution. These interactions are critical in understanding the mechanisms of self-assembly and molecular recognition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state.

Elucidation of Crystal Packing and Intermolecular Interactions

Intermolecular interactions, such as van der Waals forces and potential C-H···π interactions between the phenyl rings of adjacent molecules, are crucial in stabilizing the crystal structure. researchgate.net The analysis of these interactions provides a deeper understanding of the solid-state properties of the material.

Table 2: Illustrative Crystallographic Data for a Related Silyl-Substituted Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.1100(17)
b (Å)15.8352(19)
c (Å)16.644(2)
β (°)110.659(2)
Volume (ų)3479.7(7)
Z4

Data for 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl)tetrahydro-2H-pyran-2-one, provided for illustrative purposes. researchgate.net

Detailed Analysis of Coordination Geometries in Metal Complexes

When this compound is functionalized to act as a ligand, X-ray crystallography provides invaluable information on the coordination geometry of the resulting metal complexes. acs.org For instance, the 3,3'-bis(triphenylsilyl)-1,1'-bi-2-phenoxide ligand, derived from a related biphenyl structure, forms complexes with iron and chromium where the coordination geometries are significantly influenced by the steric hindrance of the triphenylsilyl groups. acs.orgnih.gov These geometries can range from distorted tetrahedral and square planar to square pyramidal and octahedral, depending on the metal center and other coordinating ligands. acs.orgnih.govmdpi.comresearchgate.net

The steric bulk of the triphenylsilyl substituents can cause distortions in the coordination polyhedra and conformational changes within the biphenyl ligand itself to accommodate the metal ion. acs.orgnih.gov This detailed structural information is critical for understanding the reactivity and properties of these metal complexes in applications such as catalysis.

Spectroscopic Characterization for Electronic and Photophysical Properties

The electronic and photophysical properties of this compound and its derivatives are investigated using techniques such as UV-Vis absorption and fluorescence spectroscopy. The triphenylsilyl groups can influence these properties through both steric and electronic effects.

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. The biphenyl core is the primary chromophore, and its absorption characteristics can be modulated by the silyl (B83357) substituents. The photoluminescence (fluorescence and phosphorescence) spectra reveal the emissive properties of the compound, including emission wavelengths and quantum yields. These properties are of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The large steric hindrance of the triphenylsilyl groups can prevent aggregation-caused quenching, potentially leading to enhanced emission in the solid state.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the biphenyl core, significantly modulated by the bulky triphenylsilyl substituents at the 3 and 3' positions.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π-π* transitions within the biphenyl moiety. The introduction of triphenylsilyl groups can influence the absorption maxima (λ_max) and molar extinction coefficients (ε). Steric hindrance between the bulky substituents and the biphenyl rings may lead to a twisted conformation, affecting the degree of π-conjugation and consequently causing a blue-shift in the absorption spectrum compared to a planar biphenyl system.

Photoluminescence: Upon excitation, this compound is anticipated to display fluorescence. The emission spectrum's characteristics, including the emission maximum (λ_em) and photoluminescence quantum yield (PLQY), are highly dependent on the molecular geometry in the excited state. The silicon atoms in the triphenylsilyl groups can potentially enhance emission properties. Research on similar silylated biphenyl derivatives suggests that the presence of silicon can lead to stronger fluorescence and a larger radiative rate constant compared to their carbon analogues. This enhancement is often attributed to factors like increased intensity borrowing from higher-energy allowed transitions.

A hypothetical data table summarizing the expected spectroscopic properties is presented below.

ParameterExpected Value/RangeRemarks
Absorption Maximum (λ_abs) 250 - 280 nmIn a non-polar solvent. Corresponds to the π-π* transition of the biphenyl core.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for biphenyl derivatives.
Emission Maximum (λ_em) 300 - 350 nmIn a non-polar solvent, exhibiting a distinct Stokes shift.
Photoluminescence Quantum Yield (Φ_PL) Moderate to HighThe bulky silyl groups can restrict non-radiative decay pathways, potentially leading to higher quantum yields.

Investigation of Excimer and Exciplex Formation in Thin Films and Solutions

The bulky triphenylsilyl groups in this compound play a critical role in intermolecular interactions, which can lead to the formation of excimers in concentrated solutions or solid-state thin films.

Excimer Formation: An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. Its formation is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission. The steric hindrance imposed by the triphenylsilyl groups in this compound is expected to influence the propensity for excimer formation. While extreme steric hindrance can prevent the necessary co-facial arrangement for excimer formation, controlled steric hindrance can promote specific molecular orientations in the solid state that are conducive to excimer emission. Studies on other sterically hindered chromophores have shown that such molecular packing can lead to efficient excimer-based emission. westmont.edu

Exciplex Formation: An exciplex is an excited-state complex formed between two different molecules, a donor and an acceptor. While the provided outline focuses on the neat compound, if this compound were to be used in a blend with another material possessing appropriate electron-donating or -accepting properties, the formation of exciplexes at the interface would be a possibility, leading to a new, red-shifted emission band.

A hypothetical data table for excimer emission is shown below.

StateEmission TypeExpected Emission Maximum (λ_em)Characteristics
Dilute Solution Monomer Emission300 - 350 nmStructured, sharp emission peaks.
Concentrated Solution/Thin Film Excimer Emission400 - 450 nmBroad, structureless, red-shifted emission.

Temperature-Dependent Spectroscopic Studies of Emissive Properties

Temperature-dependent spectroscopic studies provide valuable insights into the photophysical processes, including the competition between radiative and non-radiative decay pathways and the dynamics of excited states.

For this compound, an increase in temperature is generally expected to lead to a decrease in the photoluminescence intensity. This phenomenon, known as thermal quenching, occurs due to the increased activation of non-radiative decay channels, such as vibrational relaxation and intersystem crossing, at higher temperatures.

The shape and position of the emission spectrum can also be temperature-dependent. In some conjugated polymers and molecules, a red-shift of the main emission peak with increasing temperature has been observed, which can be related to changes in the population of vibronic levels and modifications in the polymer backbone conformation. Conversely, in systems exhibiting excimer formation, the relative intensity of the monomer and excimer bands can be highly sensitive to temperature, providing information about the binding energy of the excimer.

A hypothetical data table illustrating the effect of temperature on emissive properties is provided below.

TemperaturePhotoluminescence IntensityEmission Maximum (λ_em)Remarks
Low Temperature (e.g., 77 K) HighMay show enhanced vibronic structureNon-radiative decay pathways are suppressed.
Room Temperature (e.g., 298 K) Moderate-Baseline measurement.
High Temperature (e.g., 373 K) LowMay exhibit a slight red-shiftIncreased thermal quenching.

Potential Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of organic electronics, the design of stable and efficient materials is paramount. Silylated compounds, in general, are recognized for their potential to enhance the performance of Organic Light-Emitting Diodes (OLEDs).

Host materials are a critical component in phosphorescent OLEDs (PhOLEDs), providing a matrix for the light-emitting guest molecules (dopants). An effective host must possess a high triplet energy to ensure efficient energy transfer to the phosphorescent dopant and prevent back-energy transfer, which would quench the emission. ossila.com The key characteristics for these hosts include a wide energy bandgap, high triplet energy, and balanced (ambipolar) charge transport. ossila.com

The process of silylation, or the introduction of silicon-containing groups, has a profound impact on the electronic properties of organic semiconductor materials. The silicon atom in the triphenylsilyl group can influence the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Bipolar host materials, which can transport both holes and electrons effectively, are highly desirable for OLEDs. Balanced charge transport within the emissive layer leads to a wider recombination zone and can significantly improve device efficiency and lifetime.

The design of bipolar hosts often involves combining electron-donating and electron-accepting moieties within the same molecule. The biphenyl (B1667301) core itself can be functionalized to achieve this. Silylated biphenyls can be designed to have bipolar characteristics by attaching suitable electron-donating or electron-withdrawing groups. While 3,3'-Bis(triphenylsilyl)bhenyl itself is not explicitly detailed as a bipolar host in available research, the principles of its construction are relevant. The triphenylsilyl groups are generally considered to have an impact on electron transport, and by combining the silylated biphenyl core with hole-transporting units, a bipolar material can be conceptualized.

White OLEDs (WOLEDs) are crucial for next-generation solid-state lighting and full-color displays. A common approach to generating white light is to use a combination of different colored emitters doped into a single host layer or in separate emissive layers. The host material in such devices must have a sufficiently high triplet energy to accommodate high-energy (blue) emitters.

Silylated biphenyls, due to their potential for high triplet energies and good thermal stability, are attractive candidates for use in WOLEDs. They can serve as a universal host for multiple phosphorescent emitters. Although there are no specific reports detailing the use of 3,3'-Bis(triphenylsilyl)biphenyl in WOLED architectures, the properties of related materials suggest its potential suitability for such applications, particularly in hosting blue and green phosphorescent dopants.

Functional Polymers and Nanomaterials

Beyond small molecules for vacuum-deposited OLEDs, silylated biphenyl units can be incorporated into larger polymeric structures to create functional materials with tailored properties.

Poly(cyclosilane)s are a class of polymers containing silicon rings in their backbone. These materials are of interest for their unique electronic and photophysical properties, which arise from the σ-conjugation along the silicon backbone. The properties of poly(cyclosilane)s can be tuned by incorporating various organic pendant groups.

The incorporation of a biphenyl unit, such as the one from this compound, into a poly(cyclosilane) architecture would introduce a π-conjugated system that can interact with the σ-conjugated polysilane backbone. This could lead to novel materials with interesting charge transport and emissive properties, potentially finding use in solution-processable electronic devices. However, specific examples of polymers synthesized directly from this compound are not prominent in the reviewed literature.

Supramolecular Assemblies and Extended Frameworks

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. sc.edu The distinct shape and electronic properties of this compound make it an excellent building block for creating complex supramolecular assemblies and extended crystalline frameworks like Metal-Organic Frameworks (MOFs).

Self-Assembly of Silylated Biphenyl Units into Ordered Structures

The process of self-assembly allows for the construction of well-defined structures from smaller molecular components. sc.edu In the case of this compound, the assembly is primarily driven by a combination of weak π-π stacking interactions and van der Waals forces. The multiple phenyl rings on both the biphenyl core and the silyl (B83357) substituents provide ample opportunity for such interactions.

Unlike planar molecules that might stack in a simple co-facial arrangement, the three-dimensional, propeller-like shape of the triphenylsilyl groups directs a more complex assembly. These bulky groups prevent the biphenyl cores from packing too closely, leading to the formation of porous or layered structures with well-defined cavities. The assembly process can be influenced by factors such as solvent polarity and temperature. sc.edu The resulting ordered aggregates can exhibit interesting properties, such as the formation of microcrystalline fibers or gel phases in certain solvents. sc.eduacademie-sciences.fr The interactions between aromatic groups, such as π-π stacking and CH-π interactions, are known to organize molecules into larger chains and sheets. nih.gov

Exploration in Metal-Organic Frameworks (MOFs) and Coordination Polymers as Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. nih.govnih.gov The properties of a MOF, such as its pore size, surface area, and chemical functionality, are directly determined by the choice of the metal and the organic linker. nih.govmdpi.com

While this compound itself is not typically used directly as a linker due to the lack of coordinating groups, its derivatives, such as those functionalized with carboxylate or phenoxide groups, are highly valuable. A closely related compound, 3,3'-bis(triphenylsilyl)-1,1'-bi-2-phenoxide, has been shown to act as a sterically hindered ligand in coordination with iron and chromium ions. nih.gov

The use of such a bulky, silylated biphenyl linker has profound structural implications for the resulting coordination polymer. Key findings include:

Unusual Coordination Geometries: The steric demand of the triphenylsilyl groups can force the metal centers into distorted coordination environments. nih.gov

Controlled Dimensionality: The rigidity and defined geometry of biphenyl-based linkers can be used to control the dimensionality of the resulting framework, leading to the formation of 1D chains, 2D layers, or 3D networks. nih.govacs.org

Tunable Porosity: The significant volume occupied by the triphenylsilyl groups can create large, well-defined pores and channels within the MOF structure, a desirable feature for applications in gas storage and separation. nih.gov

The incorporation of bulky, rigid linkers is a key strategy in "reticular chemistry," which focuses on the predictable assembly of MOFs with desired topologies and properties. youtube.com

Table 2: Comparison of Biphenyl-Based Linkers in Coordination Polymers

Linker Type Key Structural Feature Impact on Framework Example Reference
Silylated Biphenyls Extreme steric bulk from SiPh₃ groups. Distorted metal coordination, potential for high porosity. Based on findings for an analogue in nih.gov
Biphenyl Dicarboxylic Acids Linear, rigid linker with coordinating carboxylates. Can form large pores and high surface area materials. nih.gov nih.gov
Hydroxy Biphenyl Dicarboxylic Acids Additional functional -OH groups. Allows for varied coordination modes and interpenetrated networks. acs.org acs.org

| Biphenyl Tetraphosphonates | Four coordinating phosphonate (B1237965) groups on a rigid core. | Can form robust 3D structures with high connectivity. nih.gov | nih.gov |

Conclusion and Outlook

Summary of the Current Academic Research Landscape of 3,3'-Bis(triphenylsilyl)biphenyl and Related Silylated Biaryls

Direct academic research focusing exclusively on this compound is notably scarce. However, the broader landscape of silylated biaryls provides a strong foundation for understanding its potential properties and applications. The introduction of silyl (B83357) groups, particularly bulky triphenylsilyl moieties, onto a biphenyl (B1667301) core can significantly influence its electronic structure, steric profile, and material properties.

The synthesis of biphenyl derivatives is well-established, with methods like the Suzuki and Stille cross-coupling reactions being standard practice for creating the biphenyl backbone. researchgate.netnih.govlookchem.comresearchgate.netrsc.org The introduction of silyl groups onto aromatic rings can be achieved through various methods, including palladium-catalyzed silylation of aryl halides. acs.org For instance, the synthesis of a spirobifluorenyl derivative bearing a triphenylsilyl group (SB-Si) has been reported, showcasing a viable synthetic strategy for incorporating such bulky groups. mdpi.com

Research into related silylated aromatic compounds offers valuable insights. A comparative study of triphenylmethyl and triphenylsilyl substituted spirobifluorenyl hosts for phosphorescent organic light-emitting diodes (PHOLEDs) revealed that the triphenylsilyl derivative (SB-Si) exhibited superior charge-transporting ability. mdpi.comscispace.com This suggests that the presence of triphenylsilyl groups can be advantageous for electronic applications. Furthermore, the use of biphenyl-modified silica (B1680970) nanoparticles has been shown to produce crack-free coatings, highlighting the impact of silylated biphenyl structures on macroscopic material properties. researchgate.net

The table below summarizes the properties of a related triphenylsilyl-substituted compound, providing a potential glimpse into the characteristics of this compound.

PropertySB-C (Triphenylmethyl spirobifluorenyl)SB-Si (Triphenylsilyl spirobifluorenyl)
Triplet Energy (eV)HighHigh
Energy GapLargeLarge
Charge-Transporting Ability-Superior
Data sourced from a study on spirobifluorenyl derivatives. mdpi.com

The primary area of application for these related compounds is in materials science, particularly as host materials in PHOLEDs. mdpi.comscispace.com Additionally, silylated biaryls have been explored as precursors for catalysts and in the development of sensors. sigmaaldrich.comscientificlabs.co.ukresearchgate.netscientificlabs.co.uk

Identification of Remaining Scientific Challenges and Unexplored Research Avenues

The most significant scientific challenge is the lack of fundamental research and characterization of this compound itself. This represents a substantial gap in the current body of knowledge.

Key unexplored research avenues include:

Development of Efficient Synthetic Routes: There is a need for the development and optimization of synthetic methodologies for the regioselective synthesis of this compound and other polysilylated biphenyls. Achieving precise control over the substitution pattern is crucial for tuning the material's properties.

Comprehensive Characterization: A thorough investigation of the photophysical, thermal, and electronic properties of this compound is essential. This includes determining its absorption and emission spectra, thermal stability, and charge mobility. The bulky triphenylsilyl groups are expected to create significant steric hindrance, which could lead to interesting conformational properties and the potential for atropisomerism, a phenomenon common in substituted biaryls that has not yet been explored for this compound.

Exploration of Potential Applications: The potential applications of this compound remain largely unexplored. Based on the properties of related compounds, promising areas for investigation include its use as a host material in OLEDs, as a ligand in transition metal catalysis, or as a monomer for the synthesis of novel high-performance polymers.

Perspectives on Future Contributions of this compound to Fundamental and Applied Chemical Sciences

Future research on this compound holds the potential to make significant contributions to both fundamental and applied chemistry.

In the realm of applied chemical sciences , the compound could be a key component in the development of next-generation electronic materials. Drawing parallels from the superior performance of the triphenylsilyl-substituted spirobifluorenyl host, this compound could serve as a high-performance host material in PHOLEDs, potentially leading to devices with improved efficiency and stability. mdpi.comscispace.com The steric bulk imparted by the two triphenylsilyl groups could also be leveraged to create materials with specific porous structures for applications in gas storage or separation, or to design novel ligands for asymmetric catalysis.

From a fundamental science perspective, in-depth studies of this compound can provide valuable insights into structure-property relationships in silylated biaryl systems. Understanding how the number and position of bulky silyl groups affect the electronic properties, molecular conformation, and intermolecular interactions will be crucial for the rational design of new functional materials. The exploration of its potential atropisomerism could also open up new avenues in stereochemistry and chiral materials science.

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